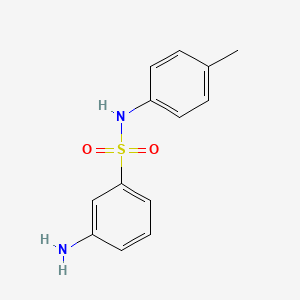

3-Amino-N-(p-tolyl)benzenesulfonamide

Description

Historical Context of Sulfonamides in Drug Discovery

The journey of sulfonamides began in the early 20th century, not in the realm of medicine, but in the dye industry. In the 1930s, at the laboratories of Bayer AG, a German chemical trust, researchers were investigating coal-tar dyes for their potential to selectively bind to and target harmful organisms. This line of inquiry led to the groundbreaking discovery in 1932 of a red dye named Prontosil. The German pathologist and bacteriologist Gerhard Domagk, who would later receive the Nobel Prize in Medicine in 1939 for his work, observed that Prontosil was effective in treating streptococcal infections in mice. chembuyersguide.comsigmaaldrich.com

Further research by a team at the Pasteur Institute in France in 1936 revealed that Prontosil was, in fact, a prodrug. sigmaaldrich.com In the body, it was metabolized into a simpler, colorless compound named sulfanilamide (B372717), which was the true antibacterial agent. sigmaaldrich.com This discovery was monumental, as it unveiled the first class of broadly effective systemic antibacterial agents and heralded the dawn of the antibiotic era, predating the widespread use of penicillin. chembuyersguide.com The "sulfa drugs," as they came to be known, were credited with saving countless lives during World War II, being a standard part of first-aid kits for soldiers to prevent wound infections. chembuyersguide.com

The initial success of sulfanilamide spurred the synthesis of thousands of derivatives, with over 5,400 variations created by 1945, in an effort to enhance efficacy and reduce toxicity. chembuyersguide.com This explosion of research firmly established the sulfonamide scaffold as a critical component in the medicinal chemist's toolkit.

The Benzenesulfonamide (B165840) Scaffold as a Privileged Structure in Drug Design

The benzenesulfonamide scaffold, a benzene (B151609) ring attached to a sulfonamide group, is considered a "privileged structure" in drug design. This term refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of new therapeutic agents. nih.govrsc.org The utility of the benzenesulfonamide scaffold stems from its unique physicochemical properties. The sulfonamide group is a strong hydrogen bond donor and acceptor, and its geometry allows for specific and high-affinity interactions with the active sites of various enzymes and receptors. pharmaffiliates.com

This versatility allows the benzenesulfonamide core to be decorated with a wide array of functional groups, enabling the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. rsc.orgmdpi.com By modifying the substituents on the benzene ring and the sulfonamide nitrogen, medicinal chemists can create libraries of compounds with diverse biological activities. nih.gov This adaptability makes the benzenesulfonamide scaffold a valuable tool for structure-activity relationship (SAR) studies, which are crucial for the rational design of more potent and selective drugs. rsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJUKEJXSNPJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588539 | |

| Record name | 3-Amino-N-(4-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372096-56-5 | |

| Record name | 3-Amino-N-(4-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Mechanistic Insights of 3 Amino N P Tolyl Benzenesulfonamide and Its Analogues

Enzymatic Inhibition Mechanisms

Penicillin-Binding Protein 2X (PBP-2X) Inhibition

Penicillin-binding proteins (PBPs) are crucial enzymes in bacterial cell wall biosynthesis, making them prime targets for antibacterial agents. Resistance to conventional β-lactam antibiotics often arises from mutations in PBPs, such as PBP-2X in Streptococcus pneumoniae, which reduce the acylation efficiency of the antibiotic. This has spurred the search for noncovalent inhibitors that are less susceptible to such resistance mechanisms.

While direct studies on 3-Amino-N-(p-tolyl)benzenesulfonamide are limited, research into noncovalent inhibitors of PBPs has identified compounds with related structural motifs. For instance, a screening of a compound library against PBP-2X from a highly drug-resistant strain of S. pneumoniae identified several non-β-lactam inhibitors. One study identified a sulfonamide inhibitor through in-house bank screening and subsequent computational similarity searches. nih.govplos.org This initial hit, a sulfonamide derivative, demonstrated inhibitory activity against PBP2a and PBP2x. nih.gov Further exploration led to the discovery of compounds with promising inhibitory activities against both PBP2a and PBP2x, along with good in-vitro antibacterial activity against Gram-positive bacteria. nih.govnih.gov Molecular docking studies of a sulfonamide inhibitor in the active site of PBP2a revealed key interactions, providing a basis for further structural optimization. plos.org

| Compound/Inhibitor | Target PBP | IC50 (µM) | Reference |

| Sulfonamide Hit Compound | PBP2a | 97 | researchgate.net |

| Anthranilic acid derivative | PBP2x 5204 | 391 | nih.gov |

This table presents inhibitory activities of related noncovalent PBP inhibitors.

Glyoxalase I (Glx-I) Inhibition

The glyoxalase system, particularly Glyoxalase I (Glx-I), is a vital cellular defense mechanism against the accumulation of cytotoxic methylglyoxal. As cancer cells often exhibit elevated metabolic rates and consequently higher levels of methylglyoxal, Glx-I has emerged as a promising target for anticancer therapies.

Research into Glx-I inhibitors has led to the design and synthesis of various benzenesulfonamide (B165840) derivatives. A study focused on 1,4-benzenesulfonamide derivatives identified several compounds with potent Glx-I inhibitory activity. nih.gov Structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the benzenesulfonamide scaffold. For instance, the presence of a carboxyl group or a pyridine (B92270) moiety was found to be crucial for inhibitory activity. nih.gov The removal of the sulfonamide group from one of the active compounds resulted in a significant decrease in its inhibitory effect, underscoring the role of this functional group in binding to the enzyme's active site. nih.gov Molecular docking studies of the most potent compounds illustrated their probable binding modes within the catalytic site of the Glx-I enzyme. nih.gov

| Compound | Description | IC50 (µM) | Reference |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 1,4-Benzenesulfonamide derivative | 0.39 | nih.gov |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide | 1,4-Benzenesulfonamide derivative | 1.36 | nih.gov |

| Compound 22 (analogue without sulfonamide) | Analogue of an active inhibitor | 12.46 | nih.gov |

This table showcases the inhibitory potency of benzenesulfonamide derivatives against human Glyoxalase I.

HIV-1 Capsid Inhibition

The Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA) is a multifaceted protein that plays critical roles in both the early and late stages of the viral life cycle, making it an attractive target for antiretroviral therapy. Several small molecules have been developed to interfere with capsid assembly, disassembly, or its interactions with host cell factors.

Benzenesulfonamide-containing compounds have been explored as HIV-1 capsid inhibitors. One line of research has focused on modifying PF-74, a known capsid-targeting small molecule. This led to the development of benzenesulfonamide-containing phenylalanine derivatives with improved antiviral activities. These compounds were found to have a dual-stage inhibition profile, affecting both early and late stages of HIV-1 replication. One of the lead compounds from this series exhibited significantly more potent early-stage inhibitory activity compared to PF-74.

Another series of N-substituted sulfamoylbenzamide derivatives, based on the structure of Niclosamide, were also identified as inhibitors of the STAT3 signaling pathway, which can be relevant in the context of HIV infection, although this is an indirect mechanism of action.

| Compound Series | Key Feature | EC50 (µM) | Reference |

| Benzenesulfonamide-phenylalanine derivatives | Modification of PF-74 | Potency improvement over PF-74 reported | Not specified |

| N-substituted sulfamoylbenzamide derivatives | Based on Niclosamide | Not specified for HIV-1 capsid | researchgate.net |

This table provides an overview of benzenesulfonamide-based HIV-1 capsid inhibitor development.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Analogues of this compound have been investigated as cholinesterase inhibitors. A study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives demonstrated their in vitro inhibitory effects against both AChE and BChE. The introduction of a sulfonamide moiety to the parent compound improved its activity against AChE. Further structural modifications, such as the introduction of a styryl group, led to derivatives that strongly impaired the activity of both enzymes.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-Amino-5-bromoacetophenone | AChE | 12.6 ± 0.20 | nih.gov |

| BChE | 14.6 ± 0.32 | nih.gov | |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | AChE | 8.9 ± 0.21 | nih.gov |

| BChE | 26.5 ± 0.24 | nih.gov | |

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | Potent inhibition reported | nih.gov |

| BChE | Potent inhibition reported | nih.gov | |

| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | Potent inhibition reported | nih.gov |

| BChE | Potent inhibition reported | nih.gov |

This table presents the cholinesterase inhibitory activities of benzenesulfonamide derivatives.

FGFR2 Kinase Receptor Interactions

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell growth, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers, making them important therapeutic targets. FGFR2, in particular, is frequently altered in several types of cancer.

While specific data on this compound is not available, benzenesulfonamide analogues have been identified as kinase inhibitors. Some of these have been investigated for their effects on receptor tyrosine kinases, which include the FGFR family. For instance, benzenesulfonamide derivatives have been synthesized and evaluated for their anti-glioblastoma activity, which can involve the inhibition of receptor tyrosine kinases. However, direct and specific inhibitory data for these analogues against FGFR2 are not extensively reported in the available literature.

Tyrosyl-tRNA Synthetase (TyrRS) and CYP51 Enzyme Interactions

Tyrosyl-tRNA Synthetase (TyrRS) Inhibition

Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis, making them attractive targets for the development of new antibacterial agents. researchgate.netucsd.edu Tyrosyl-tRNA synthetase (TyrRS) is responsible for attaching tyrosine to its cognate tRNA. While there is a lack of specific studies on this compound, the broader class of sulfonamides has been explored. Phenyltriazole-functionalized sulfamate (B1201201) inhibitors have been designed to target TyrRS, indicating that the sulfamoyl group can be a key pharmacophore for interacting with the enzyme's active site. nih.gov

CYP51 Enzyme Interactions

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. It is the primary target of azole antifungal drugs. The inhibition of human CYP51 is also being explored for other therapeutic applications.

Research has shown that extended azole derivatives incorporating a sulfonamide linker can act as potent inhibitors of Candida albicans CYP51. rsc.orgnih.gov These compounds were designed to explore additional binding interactions within the hydrophobic substrate access channel of the enzyme. Molecular modeling and biological evaluation of these sulfonamide-containing derivatives have provided valuable structure-activity relationships for the development of new antifungal agents. rsc.orgnih.gov

| Compound/Analogue Type | Target Enzyme | IC50 (µM) | Reference |

| Phenyltriazole-functionalized sulfamates | TyrRS | Not specified | nih.gov |

| Extended azole derivative with sulfonamide linker | C. albicans CYP51 | 0.33 | rsc.orgnih.gov |

This table summarizes the inhibitory potential of sulfonamide-related compounds against TyrRS and CYP51.

Biological Activities and Therapeutic Potential of 3 Amino N P Tolyl Benzenesulfonamide and Its Derivatives

Antimicrobial Activities

Derivatives of benzenesulfonamide (B165840), a class of compounds that includes 3-Amino-N-(p-tolyl)benzenesulfonamide, have demonstrated a wide spectrum of antimicrobial activities. These synthetic molecules have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and protozoa. The core structure of benzenesulfonamide provides a versatile scaffold for chemical modifications, leading to derivatives with enhanced potency and specific activity against different microbial targets. mdpi.comnih.gov

Benzenesulfonamide derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action for sulfonamides traditionally involves the inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial synthesis of folic acid.

Research into new benzenesulfonamide derivatives bearing a carboxamide functional group revealed significant antibacterial action. nih.gov For instance, specific derivatives showed potent activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, and Bacillus subtilis. nih.govresearchgate.net Another study highlighted that sulfonamides attached to amino acids like histidine showed antibacterial activities comparable to the reference drug ciprofloxacin, even though the individual components alone were inactive. nih.gov This suggests that the formation of the sulfonamide derivative is crucial for the emergent antibacterial properties. nih.gov

The introduction of different chemical moieties to the benzenesulfonamide core significantly influences antibacterial potency. For example, the presence of a halogen on phenyl-1,3,4-thiadiazole moieties appears to enhance activity, particularly against Gram-positive bacteria. nih.gov Similarly, studies on N-pyridin-3-yl-benzenesulfonamide demonstrated considerable activity against Staphylococcus aureus (Gram-positive) as well as Salmonella typhi and Escherichia coli (Gram-negative). researchgate.net

Table 1: Antibacterial Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement (MIC* or Zone of Inhibition) | Reference |

|---|---|---|---|

| Derivative 4d | E. coli | MIC: 6.72 mg/mL | nih.govresearchgate.net |

| Derivative 4h | S. aureus | MIC: 6.63 mg/mL | nih.govresearchgate.net |

| Derivative 4a | P. aeruginosa | MIC: 6.67 mg/mL | nih.govresearchgate.net |

| Derivative 4a | S. typhi | MIC: 6.45 mg/mL | nih.govresearchgate.net |

| Derivative 4f | B. subtilis | MIC: 6.63 mg/mL | nih.govresearchgate.net |

| Compound 5a | E. coli | MIC: 7.81 µg/mL | nih.gov |

| Compound 3a | K. pneumoniae | MIC: 62.5 µg/mL | nih.gov |

| Isopropyl substituted derivative | S. aureus | MIC: 3.9 µg/mL | nih.gov |

| Isopropyl substituted derivative | A. xylosoxidans | MIC: 3.9 µg/mL | nih.gov |

*MIC: Minimum Inhibitory Concentration

In addition to their antibacterial properties, benzenesulfonamide derivatives have been evaluated for their effectiveness against fungal pathogens. researchgate.net Systemic fungal infections, particularly those caused by Candida albicans, have become a significant health concern, driving the search for new antifungal agents. nih.gov

Studies have shown that certain benzenesulfonamide derivatives exhibit potent activity against Candida albicans and Aspergillus niger. nih.govresearchgate.net For example, compounds 4e and 4h were identified as the most active against C. albicans with a Minimum Inhibitory Concentration (MIC) of 6.63 mg/mL, while compound 4e was most effective against A. niger with an MIC of 6.28 mg/mL. nih.govresearchgate.net The structural features of these derivatives, such as the presence of specific substituents, are critical to their antifungal action. nih.gov Research on hybrid coumarin-1,3,4-thiadiazole derivatives indicated that most of the tested compounds showed good activity against C. albicans. nih.gov

Trichomoniasis, an infection caused by the protozoan parasite Trichomonas vaginalis, is a prevalent non-viral sexually transmitted disease. scielo.org.mx The emergence of drug-resistant strains has necessitated the development of new therapeutic agents. researchgate.net Phenylthiazolylbenzene sulfonamides have been synthesized and evaluated for their in vitro activity against T. vaginalis. researchgate.net

In one study, thirteen such derivatives were tested, and four of them demonstrated higher anti-trichomonal activity than metronidazole, a standard drug for treatment, with an IC50 value of 0.93 µM. researchgate.net These active derivatives were also found to have non-significant cytotoxicity, suggesting a favorable profile for further development. researchgate.net Molecular docking studies suggest that the nitro group in the active derivatives orients towards the [2Fe-2S] cluster of the T. vaginalis ferredoxin enzyme, which is responsible for generating reactive oxygen species. scielo.org.mxresearchgate.net

Anticancer / Antitumor Properties

The sulfonamide scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored for anticancer activity. mdpi.com These compounds have shown potential in inhibiting tumor growth through various mechanisms, including the disruption of critical cellular processes in cancer cells.

Benzenesulfonamide derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Breast cancer, in particular, has been a key target for these compounds, with the MCF-7 cell line (an estrogen receptor-positive breast cancer model) being widely used in evaluations. researchgate.net

Synthetic derivatives have been shown to effectively exert cytotoxicity on cancer cells, including those that are multi-drug resistant. nih.gov For example, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which are structurally related to the core focus of this article, have potent anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines. mdpi.com The mechanism is believed to involve the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism. mdpi.com The most potent of these molecules demonstrated IC50 concentrations in the nanomolar range (25–50 nM). mdpi.com Other research has explored amino acid and peptide derivatives of compounds like Mycophenolic Acid, which also possess anticancer properties, for their activity against melanoma and neuroblastoma cell lines. nih.gov

Table 2: Cytotoxic Activity of Selected Anticancer Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Measurement (IC50* or Effect) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| β-amino ester | MCF-7 | 7.89 µg/mL | Inhibits P-glycoprotein activity by lowering mitochondrial membrane potentials and ATP levels. nih.gov | nih.gov |

| Thieno[2-3-b]pyridine analogues (7h, 7i) | HCT116, MDA-MB-231 | IC50: 25–50 nM | Interference with phospholipid metabolism via inhibition of PI-PLC. mdpi.com | mdpi.com |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides (10d, 10e) | SR leukemia | < 1 µM (0.0153 µM) | Causes a block in the G0-G1 phase of the cell cycle. nih.gov | nih.gov |

| Amino acid derivatives of Mycophenolic Acid (D/L-threonine methyl esters) | Melanoma (Ab, A375), Neuroblastoma (SHSY5Y) | Most active among tested amino acid analogues | Better cell membrane penetration. nih.gov | nih.gov |

*IC50: Half-maximal inhibitory concentration

The tumor microenvironment is often characterized by hypoxia (low oxygen levels), which can promote cancer progression and resistance to therapy. nih.gov Therefore, compounds that are active under hypoxic conditions are of significant therapeutic interest. The transmembrane carbonic anhydrase enzymes CAIX and CAXII are typically expressed at higher levels in hypoxic tumors, making them attractive targets for anticancer drug development. nih.gov

Research on novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide has been conducted to evaluate their activity in both normoxic and hypoxic conditions, often using 3D cell cultures (spheroids) that better mimic the tumor microenvironment. nih.gov It has been noted that hypoxia generally develops in spheroids that exceed 300–400 μm in diameter. nih.gov The evaluation of sulfonamide derivatives in such models helps to understand their potential efficacy in a more clinically relevant setting. nih.gov Furthermore, some 3-amino-1H-indazole-1-carboxamides have been shown to inhibit cell proliferation by causing a block in the G0-G1 phase of the cell cycle, a mechanism that can be effective in controlling tumor growth. nih.gov

Anticonvulsant Action

While direct studies on the anticonvulsant properties of this compound are not extensively documented in publicly available literature, the broader class of benzenesulfonamide derivatives has shown significant promise in the search for novel antiepileptic drugs (AEDs). wikipedia.org Research has focused on modifying the benzenesulfonamide structure to enhance efficacy against seizures and reduce toxicity.

A study on novel benzenesulfonamide derivatives incorporating valproic acid or 2,2-dimethylcyclopropanecarboxylic acid moieties revealed potent anticonvulsant activities in mouse models. wikipedia.orgnih.gov These derivatives were evaluated in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard screening models for generalized tonic-clonic and absence seizures, respectively. wikipedia.orgnih.gov

One of the most active compounds identified was 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide , which demonstrated a median effective dose (ED50) of 16.36 mg/kg in the MES test. wikipedia.orgnih.gov Another promising derivative, 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide , showed an ED50 of 22.50 mg/kg in the scPTZ test. wikipedia.orgnih.gov These findings suggest that the incorporation of specific side chains to the benzenesulfonamide core can lead to compounds with significant anticonvulsant potential and a favorable safety profile. wikipedia.orgnih.gov

Furthermore, research into benzothiazole-coupled sulfonamide derivatives has also yielded compounds with notable anticonvulsant activity. acs.org In these studies, the mechanism of action is often linked to the inhibition of carbonic anhydrase (CA) isoforms in the brain, such as hCA II and hCA VII, which are implicated in epileptogenesis. mdpi.comnih.gov For instance, certain novel benzenesulfonamide derivatives have displayed low to medium nanomolar inhibitory potential against these CA isoforms and effectively abolished induced seizures in both MES and scPTZ models. mdpi.comnih.gov One such derivative emerged as a safe and effective CA inhibitor with valuable anticonvulsant action, highlighting its potential as a lead compound for developing new antiepileptic drugs. mdpi.com

Table 1: Anticonvulsant Activity of Selected Benzenesulfonamide Derivatives

| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide | MES | 16.36 | 24.8 | wikipedia.orgnih.gov |

| 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide | scPTZ | 22.50 | 20.4 | wikipedia.orgnih.gov |

This table presents data for derivatives of benzenesulfonamide, not the specific compound this compound.

Anti-Hepatic Fibrosis Potential

Hepatic fibrosis, characterized by the excessive accumulation of extracellular matrix proteins in the liver, is a major cause of morbidity and mortality worldwide. xiahepublishing.com Recent research has identified benzenesulfonamide derivatives as a promising class of compounds for the treatment of this condition. nih.gov

A study focused on the development of benzenesulfonamide derivatives as anti-hepatic fibrosis agents used a novel compound named IMB16-4 as a lead structure. nih.gov Based on the scaffold of IMB16-4, a series of new derivatives were synthesized and evaluated for their activity. Several of these compounds exhibited potent anti-hepatic fibrosis activity, with some showing inhibition rates nearly 1.5 times that of the lead compound. nih.gov

Notably, compounds 46a, 46b, and 46c from this series demonstrated excellent anti-hepatic fibrosis activity, with inhibition rates of 61.7%, 54.8%, and 60.7%, respectively. nih.gov Their mechanism of action was found to involve the inhibition of the JAK1-STAT1/3 signaling pathway, which led to a remarkable reduction in the gene expression of COL1A1 and MMP-2, as well as the protein expression of COL1A1, fibronectin (FN), α-smooth muscle actin (α-SMA), and TIMP-1. nih.gov These findings provide a strong basis for the further development of benzenesulfonamide derivatives as effective agents against hepatic fibrosis. nih.gov

Table 2: Anti-Hepatic Fibrosis Activity of Selected Benzenesulfonamide Derivatives

| Compound | Inhibition Rate (%) | Mechanism of Action | Reference |

|---|---|---|---|

| IMB16-4 (Lead Compound) | 35.9 | - | nih.gov |

| 46a | 61.7 | Inhibition of JAK1-STAT1/3 pathway | nih.gov |

| 46b | 54.8 | Inhibition of JAK1-STAT1/3 pathway | nih.gov |

| 46c | 60.7 | Inhibition of JAK1-STAT1/3 pathway | nih.gov |

This table presents data for derivatives of benzenesulfonamide, not the specific compound this compound.

Antiviral Activities (e.g., HIV-1)

The human immunodeficiency virus type 1 (HIV-1) remains a major global health challenge, necessitating the development of new antiviral agents. The HIV-1 capsid (CA) protein has emerged as a promising target for new therapies due to its crucial roles in the viral life cycle. nih.govfigshare.comresearchgate.net

Research into benzenesulfonamide-containing phenylalanine derivatives has led to the discovery of potent HIV-1 capsid inhibitors. nih.govfigshare.comresearchgate.net By modifying the structure of a known CA inhibitor, PF-74, scientists have developed new derivatives with significantly improved antiviral activities. One such derivative, compound 11l , which features a piperazinone moiety, exhibited anti-HIV-1 activity that was 5.78-fold better than PF-74. nih.gov Interestingly, this compound also showed potent activity against HIV-2. nih.gov

The mechanism of these benzenesulfonamide derivatives involves a dual-stage inhibition profile. nih.gov In the early stage of the viral life cycle, they appear to accelerate the assembly of the capsid core, a mechanism distinct from the stabilizing effect of PF-74. nih.gov In the late stage, they function similarly to PF-74, leading to the production of less infectious HIV-1 virions. nih.gov Other research has identified N-phenylbenzenesulfonamide derivatives as potent HIV-1 reverse transcriptase (RT) inhibitors. researchgate.net

Table 3: Anti-HIV-1 Activity of a Selected Benzenesulfonamide Derivative

| Compound | Target | Relative Potency (vs. PF-74) | Reference |

|---|---|---|---|

| 11l | HIV-1 Capsid | 5.78-fold more potent | nih.gov |

This table presents data for a derivative of benzenesulfonamide, not the specific compound this compound.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in a wide range of diseases. Sulfonamide-based compounds have long been recognized for their anti-inflammatory properties. acs.orgmdpi.com The mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators.

Novel benzenesulfonamide derivatives incorporating a 5′-aminospirotriazolotriazine moiety have demonstrated significant anti-inflammatory activity in preclinical models. nih.govmdpi.comresearchgate.net In a rat model of carrageenan-induced paw edema, three such compounds exhibited stronger anti-inflammatory effects than the standard drug, indomethacin. nih.govmdpi.comresearchgate.net Their mechanism appears to involve the suppression of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as a reduction in oxidative stress markers. nih.govmdpi.comresearchgate.net

The anti-inflammatory action of some sulfonamides is also attributed to their ability to reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant that can inactivate α1-antitrypsin, a key inhibitor of neutrophil elastase. acs.org By preserving the function of α1-antitrypsin, these compounds help to control the tissue-damaging effects of neutrophilic inflammation. acs.org

Table 4: Anti-Inflammatory Activity of Selected Benzenesulfonamide Derivatives

| Derivative Type | Model | Key Findings | Reference |

|---|---|---|---|

| 5′-Aminospirotriazolotriazine-benzenesulfonamides | Carrageenan-induced paw edema (rat) | Stronger anti-inflammatory activity than indomethacin; suppression of pro-inflammatory cytokines. | nih.govmdpi.comresearchgate.net |

| Sulfanilamide-related drugs | In vitro neutrophil studies | Reduced bioavailability of HOCl; protection of α1-antitrypsin from inactivation. | acs.org |

This table presents data for derivatives of benzenesulfonamide, not the specific compound this compound.

Other Pharmacological Relevance

Beyond the activities detailed above, derivatives of N-aryl benzenesulfonamides have been investigated for other important pharmacological applications, most notably as anticancer agents and inhibitors of carbonic anhydrase.

Anticancer Activity: Numerous studies have explored the anticancer potential of benzenesulfonamide derivatives. nih.govmdpi.commdpi.com For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their activity against several human tumor cell lines. mdpi.com One compound bearing an 8-quinolinyl moiety exhibited potent anticancer activity with IC50 values in the low micromolar range against HCT-116, MCF-7, and HeLa cell lines. mdpi.com The proposed mechanism for some of these compounds involves the induction of apoptosis and cell cycle arrest. mdpi.com

Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. acs.orgnih.gov The inhibition of specific CA isoforms has therapeutic implications for conditions such as glaucoma, epilepsy, and cancer. acs.orgnih.gov Novel benzenesulfonamide derivatives synthesized via "click chemistry" have shown potent and selective inhibition of tumor-associated CA isoforms IX and XII, with inhibition constants in the low nanomolar to subnanomolar range. acs.orgnih.gov This highlights their potential as targeted anticancer therapies. acs.orgnih.gov

Table 5: Other Pharmacological Activities of N-Aryl Benzenesulfonamide Derivatives

| Pharmacological Activity | Derivative Type | Key Findings | Reference |

|---|---|---|---|

| Anticancer | N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | Potent activity against HCT-116, MCF-7, and HeLa cell lines (low µM IC50 values). | mdpi.com |

| Carbonic Anhydrase Inhibition | Triazole-containing benzenesulfonamides | Low nanomolar to subnanomolar inhibition of tumor-associated CA IX and XII. | acs.orgnih.gov |

This table presents data for derivatives of benzenesulfonamide, not the specific compound this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substitutions on Biological Activity

Modifications at three primary locations—the N-aryl substitution, the benzenesulfonamide (B165840) ring, and any introduced linker moieties—have profound effects on the compound's interaction with biological targets.

The N-(p-tolyl) group, often referred to as the "tail" fragment in drug design, plays a significant role in determining the potency and selectivity of benzenesulfonamide-based inhibitors. This portion of the molecule can engage with amino acid residues at the periphery of an enzyme's active site, influencing isoenzyme specificity. nih.gov In the development of hybrid molecules targeting cholinesterases for potential Alzheimer's disease treatment, the p-tolylsulfonamide moiety is a key pharmacophore. mdpi.com Molecular docking studies of related compounds have shown that the p-tolyl ring can be involved in crucial π-π stacking interactions with aromatic residues like Tyrosine and Tryptophan within the enzyme's active site, contributing significantly to the binding affinity. mdpi.com The specific placement of the methyl group at the para position of the phenyl ring is often optimal for fitting into hydrophobic pockets of the target protein.

The benzenesulfonamide ring and its substituents are fundamental to the molecule's primary interactions with its target, often acting as an anchor. The sulfonamide group itself is a critical zinc-binding group in a large class of enzyme inhibitors, particularly carbonic anhydrases (CAs). nih.govnih.gov

In many advanced benzenesulfonamide derivatives, a linker is used to connect the primary scaffold to another chemical moiety. The nature of this linker—its length, flexibility, and chemical composition—has significant pharmacological implications. nih.govmdpi.com

Flexible linkers, such as hydrazone-based chains, can allow the "tail" portion of the inhibitor to orient itself optimally to interact with amino acid residues in the active site, thereby enhancing potency. nih.gov Conversely, incorporating the linker into a more rigid cyclic structure can sometimes decrease activity. nih.gov The length of the linker is also a critical factor. In a series of hybrid compounds linking a quinoline (B57606) core to a p-tolylsulfonamide moiety, the length of the alkylene spacer dramatically influenced inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com A study on 1,3,5-triazine-benzenesulfonamide conjugates found that prolonging the linker did not have a major impact on the inhibition of certain carbonic anhydrase isoforms (like hCA XII) but did affect others. mdpi.com

Table 1: Impact of Linker and Tail Modifications on Carbonic Anhydrase IX (CA IX) Inhibition

| Compound Series | Linker Type | Tail Moiety | Inhibition Constant (Ki) |

|---|---|---|---|

| Series I nih.gov | Flexible (Hydrazone) | Substituted Pyrazole | 46.4 nM |

| Series I nih.gov | Flexible (Hydrazone) | Isatin | 98.2 nM |

| Series I nih.gov | Flexible (Hydrazone) | Substituted Phenyl | 175 nM |

| Series II nih.gov | Rigid (Dihydropyrazole) | Fused Triazole | 31.9 nM |

Rational Drug Design Strategies

Building on SAR data, medicinal chemists employ rational design strategies to develop novel compounds with improved properties. For the benzenesulfonamide scaffold, these strategies include bioisosterism, scaffold hopping, and the creation of hybrid molecules.

Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics. ipinnovative.comresearchgate.net The sulfonamide group itself is a well-known bioisostere of the carboxylic acid group. researchgate.netnih.gov This strategy is fundamental to the design of many benzenesulfonamide-based drugs.

Scaffold hopping is a more dramatic approach where the central core of a molecule is replaced with a structurally different scaffold, while maintaining the essential 3D orientation of key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical classes with improved properties, such as enhanced metabolic stability or better solubility, or to circumvent existing patents. researchgate.netniper.gov.in For instance, an aromatic ring within a lead compound might be replaced with a different heterocyclic system. researchgate.net This strategy has been used to modify antihistamines, where replacing a phenyl ring in the core structure with a thiophene (B33073) or pyrimidine (B1678525) ring led to drugs with different therapeutic applications. nih.gov In the context of benzenesulfonamides, a scaffold hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate with improved solubility. dundee.ac.uk

Table 2: Examples of Scaffold Hopping Strategies

| Original Scaffold | Hopped Scaffold | Key Improvement | Reference |

|---|---|---|---|

| Imidazopyridine | 1,2,4-Triazolopyridine | Improved metabolic stability, lower lipophilicity | niper.gov.in |

| Phenyl Ring | Pyridyl or Pyrimidyl Ring | Increased metabolic stability and half-life | niper.gov.in |

A powerful drug design strategy involves creating hybrid molecules by covalently linking two or more different pharmacophores. This can result in compounds with dual-target activity or synergistic effects. The 3-amino-N-(p-tolyl)benzenesulfonamide scaffold is an excellent building block for such hybrids.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nanobioletters.com These models are valuable tools in drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that are crucial for biological function. nih.gov For benzenesulfonamide derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various enzyme targets. nanobioletters.comnih.govnih.gov

The general approach in QSAR involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be physicochemical (e.g., logP, molar refractivity), electronic (e.g., dipole moment, orbital energies), or steric (e.g., molecular volume, surface area). researchgate.net Statistical methods, such as multiple linear regression (MLR) or more advanced techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are then used to build a model that relates these descriptors to the observed biological activity. nih.gov

For a series of benzenesulfonamide analogs, a 3D-QSAR study using CoMFA and CoMSIA can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov For instance, a CoMFA model for carbonic anhydrase inhibitors indicated that bulky substituents at certain positions of the benzene (B151609) ring were detrimental to activity, while electronegative groups were favored in other regions. nih.gov

A QSAR model for this compound and its derivatives would likely highlight the importance of the sulfonamide group for the primary interaction with the target. The model might also reveal that the lipophilic nature of the p-tolyl group contributes positively to activity, while the properties of the amino group, such as its hydrogen-bonding capacity and electrostatic potential, are significant for modulating affinity and selectivity. nih.gov

The table below presents a hypothetical QSAR model for a series of this compound analogs, illustrating the types of descriptors that could be significant and their impact on inhibitory activity.

Table 2: Hypothetical QSAR Model for this compound Analogs

| Descriptor | Type | Interpretation of Contribution to Activity | Potential Impact on this compound |

| LogP | Physicochemical | A positive coefficient suggests that increased lipophilicity is favorable for activity, likely by enhancing membrane permeability or hydrophobic interactions in the binding site. | The p-tolyl group contributes to the lipophilicity of the molecule. |

| Dipole Moment | Electronic | A significant correlation may indicate the importance of overall molecular polarity for binding. | The amino and sulfonamide groups create a significant dipole moment. |

| Energy of LUMO | Electronic | A negative coefficient for the energy of the Lowest Unoccupied Molecular Orbital (LUMO) suggests that a lower energy LUMO, indicating a better electron acceptor, is beneficial for activity. researchgate.net | Modifications to the aromatic rings can tune the LUMO energy. |

| Steric Field (CoMFA) | 3D-QSAR | Contour maps would indicate specific regions where bulky substituents increase or decrease activity. | Would guide the placement and size of substituents on the benzene and tolyl rings. |

| Electrostatic Field (CoMFA/CoMSIA) | 3D-QSAR | Contour maps would show where positive or negative potentials are favored, highlighting key electrostatic interactions. nih.gov | The amino group (positive potential) and sulfonamide oxygens (negative potential) are key features. |

Advanced Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a ligand and a protein's binding site.

Prediction of Binding Modes and Affinities

While specific molecular docking studies detailing the binding modes and affinities of 3-Amino-N-(p-tolyl)benzenesulfonamide with particular protein targets are not extensively available in the reviewed literature, the general principles of this technique are well-established. For benzenesulfonamide (B165840) derivatives, docking studies are frequently employed to predict how these molecules might interact with enzyme active sites, such as those of carbonic anhydrases or various kinases. These simulations calculate the binding energy, which is a proxy for the affinity of the compound for the protein. A lower binding energy typically indicates a more stable and favorable interaction. The binding mode refers to the specific orientation and conformation of the ligand within the binding pocket, highlighting the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Comparative Docking Studies with Reference Compounds

In computational drug design, it is common practice to perform comparative docking studies where the binding of a novel compound is compared to that of a known reference or standard inhibitor. This approach allows for the validation of the docking protocol and provides a benchmark for assessing the potential efficacy of the new molecule. For this compound, such a study would involve docking it into a specific protein target and comparing its predicted binding energy and interaction patterns with those of a well-characterized inhibitor of that same target. This comparative analysis helps in prioritizing compounds for further experimental testing. However, specific comparative docking studies for this compound were not found in the surveyed literature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting a wide range of molecular properties.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

DFT calculations are instrumental in understanding the electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive.

| Parameter | Description | General Expected Findings for Benzenesulfonamides |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. | Often localized on the amino-substituted phenyl ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Often distributed over the sulfonamide group and the tolyl ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap suggests higher reactivity. |

| MEP | Molecular Electrostatic Potential; shows charge distribution and reactive sites. | Negative potential around sulfonyl oxygens and amino nitrogen; positive potential around amine and sulfonamide hydrogens. |

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between orbitals, which contribute to molecular stability. For a molecule like this compound, NBO analysis could elucidate the delocalization of electron density between the phenyl rings and the sulfonamide linker.

Non-Linear Optical (NLO) analysis investigates the interaction of a material with intense electromagnetic fields, such as those from lasers. Molecules with significant NLO properties have potential applications in optoelectronics. DFT calculations can predict NLO properties like the first-order hyperpolarizability. The presence of electron-donating (amino) and electron-withdrawing (sulfonamide) groups connected by a pi-conjugated system, as in this compound, is a common structural motif in molecules with NLO activity. However, specific NBO and NLO studies for this compound are not present in the reviewed scientific literature.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The pharmacokinetic profile of a potential drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. researchgate.net In silico ADME predictions are now integral to the early stages of drug development, allowing for the identification of promising compounds and the reduction of late-stage failures. researchgate.net These predictive models evaluate a compound's physicochemical properties against established criteria for drug-likeness, such as Lipinski's Rule of Five. nih.govresearchgate.net This rule suggests that orally active drugs generally possess a molecular weight under 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logarithm of the octanol-water partition coefficient (log P) not exceeding 5. nih.govresearchgate.net

| Property | Predicted Value | Status |

|---|---|---|

| Molecular Weight | 262.33 g/mol | Compliant |

| Hydrogen Bond Donors | 2 | Compliant |

| Hydrogen Bond Acceptors | 3 | Compliant |

| Log P (o/w) | 2.40 | Compliant |

| Topological Polar Surface Area (TPSA) | 72.19 Ų | Compliant |

| Lipinski's Rule of Five Violations | 0 | Compliant |

Topological Studies (Electron Localization Function, Localized Orbital Locator, Average Localized Ionization Energy, Reduced Density Gradient)

Topological analysis of the electron density, derived from quantum mechanical calculations such as Density Functional Theory (DFT), provides a profound understanding of the chemical bonding and non-covalent interactions within a molecule. nih.gov These methods offer a visual and quantitative description of the electron distribution, which is fundamental to a molecule's stability and reactivity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are powerful tools for visualizing regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. These analyses help in understanding the nature of chemical bonds within a molecule.

Average Localized Ionization Energy (ALIE): The ALIE on the molecular surface indicates the regions from which it is easiest to remove an electron. Lower ALIE values highlight potential sites for electrophilic attack and are thus crucial for predicting reactivity.

Reduced Density Gradient (RDG): The RDG is a method used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. These interactions are critical for understanding molecular conformation and intermolecular interactions, for instance, with a biological target.

Detailed topological studies for this compound have not been reported in the available literature. However, a theoretical study would provide valuable information about its electronic structure and reactivity. The table below illustrates the kind of data that would be generated from such an analysis, highlighting the key findings. This data is hypothetical and for illustrative purposes only.

| Topological Analysis Method | Hypothetical Findings for this compound |

|---|---|

| Electron Localization Function (ELF) | High ELF values would be expected in the regions of the C-C, C-N, C-S, S=O, and N-H bonds, confirming their covalent nature. Localization corresponding to lone pairs on the oxygen and nitrogen atoms would also be evident. |

| Localized Orbital Locator (LOL) | The LOL analysis would complement the ELF findings, providing a clear depiction of bonding and lone pair regions, which is essential for understanding the molecule's electronic structure. |

| Average Localized Ionization Energy (ALIE) | The lowest ALIE values would likely be located on the amino group and the p-tolyl ring, suggesting these are the most probable sites for electrophilic attack. |

| Reduced Density Gradient (RDG) | The RDG analysis would likely reveal weak intramolecular hydrogen bonds and van der Waals interactions between the two aromatic rings, which contribute to the molecule's overall conformation and stability. |

Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For 3-Amino-N-(p-tolyl)benzenesulfonamide, a combination of NMR, IR, and mass spectrometry would be essential to confirm its identity and structure, while UV-Vis and fluorescence spectroscopy would provide information about its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution.

Expected ¹H NMR Spectral Characteristics:

The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the benzenesulfonamide (B165840) and the p-tolyl rings, as well as signals for the amine (NH₂) and sulfonamide (NH) protons, and the methyl (CH₃) group.

Aromatic Protons (Ar-H): The protons on the 3-aminobenzenesulfonamide (B1265440) ring would likely appear as a complex multiplet pattern in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the p-tolyl group would be expected to show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Amine Proton (NH₂): The protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Sulfonamide Proton (NH): The sulfonamide proton would also likely appear as a singlet, potentially broadened by quadrupole coupling with the adjacent nitrogen atom.

Methyl Protons (CH₃): The methyl group on the p-tolyl ring would give a sharp singlet, typically in the upfield region of the aromatic spectrum (around δ 2.3 ppm).

Expected ¹³C NMR Spectral Characteristics:

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Aromatic Carbons: The spectrum would display multiple signals in the aromatic region (typically δ 110-150 ppm). The number of signals would correspond to the number of chemically non-equivalent carbon atoms in the two aromatic rings. The carbons attached to the nitrogen and sulfur atoms would be expected to have distinct chemical shifts.

Methyl Carbon: A single signal in the aliphatic region (typically around δ 20-25 ppm) would correspond to the methyl carbon of the p-tolyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine, sulfonamide, and aromatic moieties. researchgate.net

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Amine) | 3300-3500 | Two bands, characteristic of a primary amine |

| N-H (Sulfonamide) | 3200-3300 | Single, often broad, band |

| C-H (Aromatic) | 3000-3100 | Stretching vibrations |

| C=C (Aromatic) | 1450-1600 | Ring stretching vibrations |

| S=O (Sulfonamide) | 1300-1350 and 1150-1180 | Asymmetric and symmetric stretching vibrations |

| S-N (Sulfonamide) | 900-950 | Stretching vibration |

| C-N | 1250-1350 | Stretching vibration |

This table is a theoretical representation and actual values may vary.

Mass Spectrometry (MS, High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₃H₁₄N₂O₂S), the molecular weight is 262.33 g/mol .

Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z 262.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Electrospray Ionization (ESI): ESI-MS would likely show a protonated molecular ion peak [M+H]⁺ at m/z 263.

Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of SO₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light. The spectrum would likely show absorption maxima (λ_max) corresponding to π → π* transitions of the aromatic rings. The presence of the amino group, an auxochrome, would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzenesulfonamide.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While not all aromatic compounds are fluorescent, the extended π-system and the presence of the amino group in this compound suggest that it may exhibit fluorescence. If fluorescent, the technique could be used for quantitative analysis at very low concentrations. The emission spectrum would be at a longer wavelength than the absorption spectrum.

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of compounds, as well as for assessing their purity.

Expected Chromatographic Behavior:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape, would likely provide good separation. The retention time would depend on the specific conditions used.

Thin-Layer Chromatography (TLC): TLC would be a quick and convenient method to monitor the progress of reactions for the synthesis of this compound and to get a preliminary assessment of its purity. The R_f value would depend on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used.

Elemental Analysis

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 59.52 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.39 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.68 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.20 |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.22 |

| Total | | | | 262.36 | 100.00 |

Based on the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.36 g/mol .

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing. Although a crystal structure for this compound is not found in the surveyed literature, studies on similar sulfonamide derivatives demonstrate the power of this technique. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined to be in the orthorhombic Pna21 space group. nih.gov Such studies reveal detailed information about the molecular geometry and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's properties in the solid state.

Should suitable crystals of this compound be grown, X-ray diffraction would provide definitive structural data.

Table 4: Example of Crystallographic Data for a Sulfonamide Derivative

| Parameter | Example Value (N-allyl-N-benzyl-4-methylbenzenesulfonamide) |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pna21 |

| Unit cell dimensions | a = 18.6919 Å, b = 10.5612 Å, c = 8.1065 Å |

| Volume | 1600.3 ų |

| Z | 4 |

This data is for a related compound and serves to illustrate the type of information obtained from X-ray diffraction studies. nih.gov

Future Perspectives and Research Directions

Development of Novel Sulfonamide-Based Therapeutic Agents

The benzenesulfonamide (B165840) core is a well-established pharmacophore found in a multitude of clinically approved drugs. The future for derivatives of 3-Amino-N-(p-tolyl)benzenesulfonamide lies in the exploration of new chemical space to address a wide range of diseases.

Anticancer Agents: A significant area of focus is the development of benzenesulfonamide derivatives as potent anticancer agents. Research has demonstrated that sulfonamides can act as tubulin polymerization inhibitors, a mechanism that disrupts the formation of microtubules essential for cell division in cancer cells. For instance, a series of benzenesulfonamide derivatives showed significant anti-proliferative activity, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines, including drug-resistant ones. nih.gov The 3-amino group on the phenyl ring of this compound offers a key point for chemical modification to optimize these interactions and develop new tubulin-targeting agents.

Furthermore, derivatives of similar structures, such as 3-amino-4-hydroxy-benzenesulfonamide, are being investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. nih.govmdpi.comnih.gov These enzymes are involved in pH regulation in hypoxic tumors, and their inhibition can lead to cancer cell death. nih.govnih.gov Pyridinium (B92312) derivatives of 3-aminobenzenesulfonamide (B1265440) have shown nanomolar potency against these tumor-associated CAs. nih.gov This suggests that modifying the 3-amino group of this compound to incorporate pyridinium or other charged moieties could be a fruitful strategy for developing selective anticancer drugs. nih.gov

Antibacterial Agents: The historical success of sulfonamides as antibacterial agents provides a strong foundation for future development. While bacterial resistance is a challenge, novel sulfonamide derivatives are being designed to overcome these mechanisms. nih.gov Hybrid antimicrobials that combine the sulfonamide scaffold with other antibacterial pharmacophores, such as thiazoles, represent a promising strategy. nih.gov The synthesis of N-(thiazol-2-yl)benzenesulfonamides has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The amino and p-tolyl groups of this compound can be functionalized to create such hybrid molecules.

Other Therapeutic Areas: The versatility of the sulfonamide scaffold extends beyond cancer and infectious diseases. Derivatives have been explored for a wide array of pharmacological activities, including as anti-inflammatory, antidiabetic, and neurological agents. researchgate.net The unique substitution pattern of this compound provides a template for creating libraries of novel compounds to be screened against a diverse range of biological targets.

Strategies for Enhanced Efficacy and Reduced Adverse Effects

A key challenge in drug development is maximizing therapeutic efficacy while minimizing off-target effects and toxicity. For this compound derivatives, several strategies can be employed.

Isoform-Selective Inhibition: For targets that exist as multiple isoforms, such as carbonic anhydrases, designing inhibitors that are selective for the disease-relevant isoform is crucial. nih.gov For example, targeting tumor-associated CA IX and XII while sparing the cytosolic isoforms CA I and CA II can reduce side effects. nih.govnih.gov Structural information from X-ray crystallography and molecular modeling can guide the design of substituents on the this compound scaffold to achieve this selectivity.

Prodrug and Drug Delivery Approaches: To improve pharmacokinetic properties and target drug delivery, prodrug strategies can be implemented. The amino group of this compound is an ideal handle for attaching promoieties that can be cleaved in vivo to release the active drug at the site of action. Additionally, conjugation to cell-penetrating peptides, such as octaarginine, has been shown to enhance the antibacterial activity of sulfonamide derivatives. nih.gov

Hybridization and Polypharmacology: Combining the sulfonamide pharmacophore with other active moieties can lead to hybrid drugs with dual or multiple mechanisms of action. This can enhance efficacy, overcome resistance, and potentially reduce the required dose, thereby minimizing side effects.

Exploration of New Biological Targets and Pathways

While carbonic anhydrases and tubulin are established targets for sulfonamides, the full therapeutic potential of this compound derivatives can be unlocked by exploring novel biological targets and pathways.

Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. Polo-like kinase 4 (PLK4), a key regulator of mitosis, has been identified as a target for N-(1H-indazol-6-yl)benzenesulfonamide derivatives. nih.gov This suggests that the benzenesulfonamide scaffold of this compound could be adapted to target other kinases involved in pathological signaling pathways.

Enzyme Inhibition beyond Carbonic Anhydrases: The sulfonamide group is a versatile zinc-binding group, making it a suitable starting point for designing inhibitors for other metalloenzymes. High-throughput screening of this compound and its derivatives against a panel of enzymes could reveal unexpected inhibitory activities and open new therapeutic avenues.

Modulation of Receptor Function: The structural features of this compound could allow it to interact with various receptors. For example, 3-amino-4-hydroxybenzenesulfonamide (B74053) has been used to synthesize antagonists for the somatostatin (B550006) receptor subtype 5 (SST5R). nih.gov This indicates the potential for developing derivatives of this compound that modulate the activity of G-protein coupled receptors (GPCRs) or other receptor families.

Advancements in Sustainable and Green Synthetic Methodologies

The pharmaceutical industry is increasingly focusing on environmentally friendly and sustainable manufacturing processes. Future research on this compound should incorporate these principles.

Green Solvents and Catalysts: Traditional methods for sulfonamide synthesis often involve hazardous solvents and reagents. The development of synthetic routes that utilize water or other green solvents, along with recyclable catalysts, is a key area of research. For instance, peptide synthesis, which shares the formation of amide bonds with sulfonamide synthesis, is seeing a shift towards more sustainable N- to C-direction synthesis methods that minimize protecting groups and waste. nih.gov

Flow Chemistry and Process Intensification: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and higher yields. Implementing flow synthesis for the production of this compound and its derivatives can lead to more efficient and sustainable manufacturing.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Exploring enzymatic methods for the key bond-forming reactions in the synthesis of this compound could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from target identification to lead optimization. These technologies will be instrumental in accelerating the development of therapeutic agents based on the this compound scaffold.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov By providing the model with the 3D structure of a biological target, such as a kinase or a carbonic anhydrase isoform, it can generate new sulfonamide derivatives that are predicted to bind with high affinity and selectivity. nih.govyoutube.com

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new compounds. nih.gov This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as bioactivity against specific targets. nih.gov This allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Target Identification and Validation: AI can analyze vast amounts of biological data, including genomics, proteomics, and clinical data, to identify and validate new biological targets for which this compound derivatives could be effective.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-N-(p-tolyl)benzenesulfonamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-aminobenzenesulfonyl chloride with p-toluidine in a polar aprotic solvent (e.g., DMF) under reflux yields the target compound. Key intermediates are purified via column chromatography (ethyl acetate/petroleum ether) and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Analytical Workflow :

- -NMR : Aromatic protons appear as multiplets in the range δ 6.95–7.73 ppm, with distinct singlet signals for methyl groups (e.g., δ 2.12 ppm for p-tolyl) .

- FTIR : Confirm sulfonamide S=O stretches (~1350–1150 cm) and N–H bends (~3300 cm) .

- Mass Spectrometry : ESI-MS (m/z ~318.12 [M–H]) ensures molecular weight validation .

Q. How is the solubility and stability of this compound optimized for in vitro assays?

- Approach : Use deuterated solvents (e.g., DMSO-d) for NMR studies and aqueous buffers (pH 7.4) with <5% DMSO for biological assays. Stability is monitored via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across studies?

- Case Study : Conflicting cytotoxicity results (e.g., EC variations in Allium cepa assays) may arise from impurities or solvent effects. Rigorous purity validation (HPLC ≥98%) and standardized solvent controls (e.g., DMSO ≤0.1%) are critical. Cross-validation with orthogonal assays (e.g., MTT for mammalian cells) is recommended .

Q. How can computational methods predict the binding affinity of this compound derivatives to target proteins?

- Protocol :

- Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase or bacterial enzymes (PDB IDs: 3LXE, 5JQ7). Focus on sulfonamide-Zn coordination and π-π stacking with p-tolyl groups .

- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .

Q. What are the challenges in designing selective derivatives with reduced off-target effects?

- Design Considerations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO) at the 4-position enhance antibacterial activity but may increase cytotoxicity. Balance via Hammett σ values .

- Steric Hindrance : Bulky substituents on the p-tolyl group (e.g., isopropyl) reduce metabolic degradation but may impair target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.